1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Overview
Description
1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a thiol group at the 4-position and a 4-methylphenyl group at the 1-position
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as protein kinases, leading to changes in their activity . This interaction could potentially inhibit the function of these enzymes, thereby affecting cellular processes such as cell growth and differentiation .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell growth, differentiation, migration, and metabolism . The downstream effects of these changes could potentially include altered cell behavior and responses to external stimuli .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential bioavailability of 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol.
Result of Action
Based on the known targets and mode of action of similar compounds, it can be inferred that this compound may lead to changes in cell behavior, potentially affecting processes such as cell growth, differentiation, and migration .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate cell cycle progression by phosphorylating key proteins. The compound inhibits CDK2/cyclin A2 activity, leading to cell cycle arrest and apoptosis in cancer cells . The interaction involves hydrogen bonding with specific amino acid residues in the active site of CDK2, such as Leu83 .
Cellular Effects
This compound exhibits significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the intrinsic pathway. It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets required for cell cycle progression. Additionally, the compound induces changes in gene expression, upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Molecular docking studies have confirmed the stable binding of the compound to CDK2 through hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that the compound maintains its efficacy over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . The compound exhibits a dose-dependent response, with a threshold dose required to achieve therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to pyrimidine metabolism . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The metabolic pathways also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . It accumulates in specific tissues, such as the liver and tumor tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDK2 and induce apoptosis . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole derivatives with suitable reagents. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with N-substituted isatins in refluxing methanol in the presence of excess sodium methoxide . This reaction leads to the formation of the desired pyrazolo[3,4-d]pyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Thienopyrimidine Derivatives: These compounds have a thiophene ring fused to a pyrimidine ring and exhibit different biological activities.
Uniqueness: 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the presence of both a thiol group and a 4-methylphenyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZQRZZXZITMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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